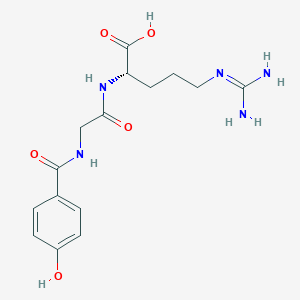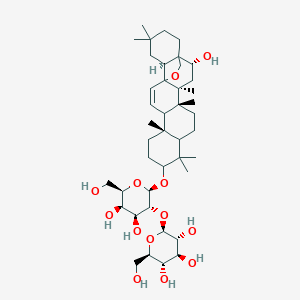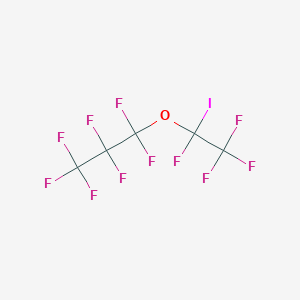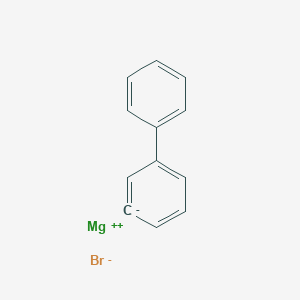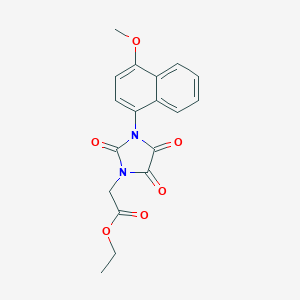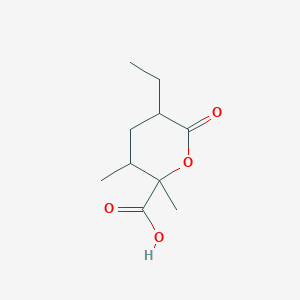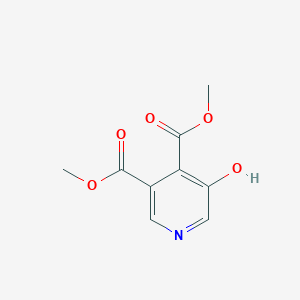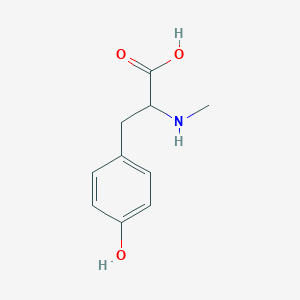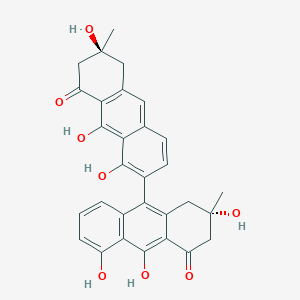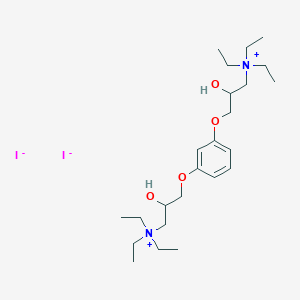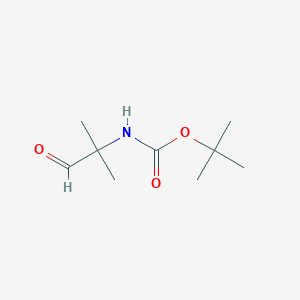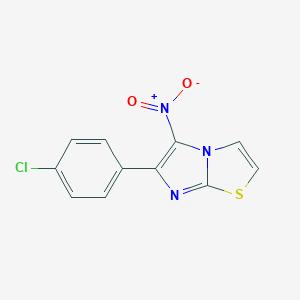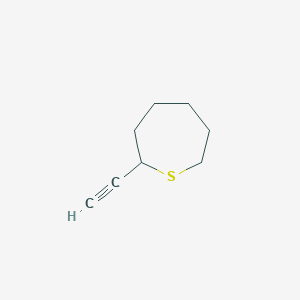
2-Ethynylthiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylthiepane (2-ETP) is a chemical compound that belongs to the class of thiepanes. It is a highly reactive molecule that has been used in scientific research for a variety of applications.
Mecanismo De Acción
The mechanism of action of 2-Ethynylthiepane is not well understood. It is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
2-Ethynylthiepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethynylthiepane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, its mechanism of action is not well understood, which limits its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Ethynylthiepane. One area of interest is the development of new synthetic methods for 2-Ethynylthiepane and its derivatives. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of new applications for 2-Ethynylthiepane in fields such as materials science and catalysis is also an area of potential future research.
Métodos De Síntesis
The synthesis of 2-Ethynylthiepane involves the reaction of 1,3-cyclohexadiene with acetylene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to form the final product. The yield of 2-Ethynylthiepane can be improved by using a palladium catalyst and by increasing the reaction temperature and pressure.
Aplicaciones Científicas De Investigación
2-Ethynylthiepane has been used in scientific research for a variety of applications. It has been used as a building block for the synthesis of more complex molecules, such as thiepanone and thiepanethione. It has also been used as a ligand for metal catalysts and as a precursor for the synthesis of biologically active compounds.
Propiedades
Número CAS |
108277-05-0 |
|---|---|
Nombre del producto |
2-Ethynylthiepane |
Fórmula molecular |
C8H12S |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
2-ethynylthiepane |
InChI |
InChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2 |
Clave InChI |
JITSBNQAMUNGBH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCS1 |
SMILES canónico |
C#CC1CCCCCS1 |
Sinónimos |
Thiepane, 2-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



